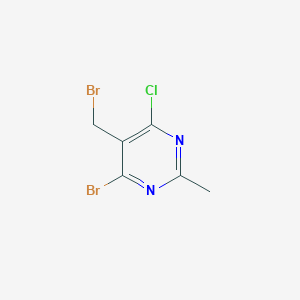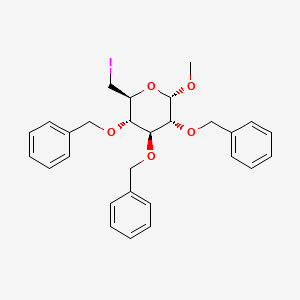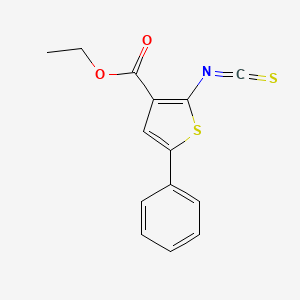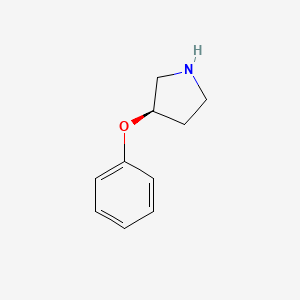
2'-Ethoxy-5'-methylacetophenone
Overview
Description
“2’-Ethoxy-5’-methylacetophenone” is an organic compound . It is also known as EMAP or Ethyl Methyl Acetophenone. It is commonly used in perfumes and fragrances, as well as in the production of other organic compounds.
Molecular Structure Analysis
The molecular structure of “2’-Ethoxy-5’-methylacetophenone” is represented by the chemical formula C11H14O2 . The molecular weight is 150.17 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Chemical Reactions Analysis
A two-component Claisen-Schmidt condensation between the 2-hydoxy-5-methylacetophenone and some aromatic aldehydes has been carried out for the synthesis of chalcone derivatives . The products have been obtained with good yields and as a mixture of two compounds or a single product .
Scientific Research Applications
- Multicomponent Reactions : Acetophenone is an ideal starting material for multicomponent reactions, including three- and four-component reactions. These reactions allow efficient construction of complex heterocyclic frameworks .
- Biological Activities : Some acetophenone derivatives exhibit biological activities. For instance, xanthoxylin isolated from Melicope borbonica leaves shows antifungal activity against Candida albicans and Penicillium expansum .
Natural Product Constituent
Acetophenone is a main constituent of various natural compounds. For example:
- Acronychiaoligophlebia : Three new acetophenone derivatives were isolated from the leaves of this plant .
- Antifungal Properties : Naturally occurring acetophenone derivatives have demonstrated antifungal activities .
Synthetic Intermediates
2’-Ethoxy-5’-methylacetophenone serves as an intermediate in organic synthesis. Specifically:
Heterocyclic Frameworks
Acetophenones, including 2’-Ethoxy-5’-methylacetophenone, contribute to the structure of various heterocyclic frameworks. These include:
Safety and Hazards
The safety data sheet for a related compound, “2’-Hydroxy-5’-methylacetophenone”, indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMBQKWVUDEEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Ethoxy-5'-methylacetophenone | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)








![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)